3-Chloro-4,5-difluorophenol

Catalog No.
S909438
CAS No.
1261472-63-2
M.F
C6H3ClF2O
M. Wt
164.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4,5-difluorophenol

CAS Number

1261472-63-2

Product Name

3-Chloro-4,5-difluorophenol

IUPAC Name

3-chloro-4,5-difluorophenol

Molecular Formula

C6H3ClF2O

Molecular Weight

164.54 g/mol

InChI

InChI=1S/C6H3ClF2O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H

InChI Key

BEZZBNYGPCGUKO-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)F)Cl)O

Canonical SMILES

C1=C(C=C(C(=C1F)F)Cl)O

3-Chloro-4,5-difluorophenol is an organic compound classified as a halophenol, characterized by the presence of a phenolic hydroxyl group (-OH) attached to a benzene ring that also bears a chlorine atom at the 3-position and two fluorine atoms at the 4- and 5-positions. Its molecular formula is C6H3ClF2OC_6H_3ClF_2O with a molecular weight of approximately 164.54 g/mol . This compound has garnered interest in various fields of scientific research due to its unique structural features, which significantly influence its chemical behavior and potential applications.

  • Availability and Characterization: Several chemical suppliers offer 3-Chloro-4,5-difluorophenol, indicating its potential use in various research fields [1, 2].
  • Limited Literature: A search for scientific publications focusing on 3-Chloro-4,5-difluorophenol yielded no substantial results. This suggests that research on this specific compound might be in its early stages or not yet published in openly accessible scientific journals.

Future Potential:

Given the presence of functional groups like chlorine, fluorine, and a hydroxyl group, 3-Chloro-4,5-difluorophenol could be a candidate molecule for further investigation in various research areas:

  • Medicinal Chemistry: The combination of halogen and hydroxyl groups can influence biological activity. Research on similar fluorinated aromatic compounds has yielded potential drug candidates [3].
  • Material Science: Fluorine substitution can impact properties like thermal stability and electronic characteristics. Fluorinated aromatic compounds have been explored for applications in organic electronics [4].

Resources:

  • American Elements
  • Sigma-Aldrich
  • Isanbor, C., & Omojola, O. (2017). Synthesis and Antibacterial Activity of Some Novel Fluorinated Chalcones. International Journal of Chemistry, 9(2), 31-39.
  • Zhan, X., & Zhu, D. (2018). Fluorinated Organic Electronics: Materials and Devices. Chemical Reviews, 118(18), 8284-8390.
, including:

  • Nucleophilic Substitution Reactions: The chlorine and fluorine atoms on the aromatic ring can be replaced by nucleophiles under specific conditions.
  • Oxidation Reactions: Depending on the reaction medium, this compound can be oxidized to form quinones or other derivatives .
  • Acid-Base Reactions: The phenolic hydroxyl group can act as an acid, participating in proton transfer reactions.

These reactions are influenced by the presence of electronegative fluorine atoms, which can alter the reactivity of the compound compared to non-fluorinated phenols .

Several synthetic routes have been developed for the preparation of 3-chloro-4,5-difluorophenol:

  • Fluorination of Phenolic Compounds: Starting from 3-chlorophenol, fluorination can be achieved using reagents like potassium fluoride or other fluorinating agents under controlled conditions.
  • Electrophilic Aromatic Substitution: This method involves the introduction of chlorine and fluorine substituents onto a phenolic ring through electrophilic aromatic substitution reactions .
  • Rearrangement Reactions: Certain rearrangement reactions can also yield this compound from simpler precursors.

These synthetic methods highlight the versatility of halophenols in organic synthesis.

3-Chloro-4,5-difluorophenol finds applications in various domains:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds due to its unique structure.
  • Agricultural Chemicals: The compound could be explored for use in agrochemicals owing to its potential herbicidal or fungicidal properties.
  • Material Science: Its fluorinated nature may enhance material properties, making it suitable for use in coatings or polymers .

Several compounds share structural similarities with 3-chloro-4,5-difluorophenol. These include:

Compound NameStructure DescriptionUnique Features
2-Chloro-4,5-difluorophenolChlorine at the 2-position with two fluorines at 4 and 5Different substitution pattern affects reactivity
4-Chloro-2-(3,5-difluorophenyl)pyrimidineContains a pyrimidine ring substituted with a difluorophenyl groupUnique ring structure influences properties
2-Chloro-3,5-difluorophenolChlorine at the 2-position and two fluorines at 3 and 5Variation in positional substitution impacts activity

The uniqueness of 3-chloro-4,5-difluorophenol lies in its specific substitution pattern on the benzene ring, which significantly influences its chemical reactivity and biological activity compared to these similar compounds .

XLogP3

2.4

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Dates

Modify: 2023-08-16

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